molecular formula C7H4BrNO3 B1279160 2-Bromo-5-nitrobenzaldehyde CAS No. 84459-32-5

2-Bromo-5-nitrobenzaldehyde

Cat. No.: B1279160
CAS No.: 84459-32-5
M. Wt: 230.02 g/mol
InChI Key: LJASZNNBVOTAAN-UHFFFAOYSA-N
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Description

2-Bromo-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a derivative of benzaldehyde, featuring both bromine and nitro functional groups on the benzene ring. This compound is of significant interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Bromo-5-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of neuroprotective agents against oxygen glucose deprivation-induced cell damage . It interacts with cholesteryl ester transfer protein (CETP), inhibiting its activity. This interaction is essential because CETP is involved in the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoprotein particles, which is a critical process in lipid metabolism . By inhibiting CETP, this compound can potentially reduce the risk of atherosclerosis and other cardiovascular diseases.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to protect neuronal cells from oxygen glucose deprivation-induced damage, which is a model for ischemic stroke . The protective effect is likely due to its ability to modulate signaling pathways that are involved in cell survival and apoptosis. Additionally, this compound may influence the expression of genes related to oxidative stress and inflammation, further contributing to its neuroprotective properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with cholesteryl ester transfer protein (CETP), leading to the inhibition of CETP activity . This inhibition is achieved through the binding of this compound to the active site of CETP, preventing the transfer of cholesteryl esters. Additionally, this compound may exert its effects by modulating other biomolecules involved in oxidative stress and inflammation pathways. These interactions can lead to changes in gene expression, promoting cell survival and reducing apoptosis in neuronal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained protective effects on neuronal cells, but its activity may diminish with prolonged exposure . These findings highlight the importance of optimizing storage conditions and usage protocols to maintain the compound’s stability and effectiveness.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotective effects without significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with cellular components and the generation of reactive oxygen species. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress . The compound interacts with enzymes such as cholesteryl ester transfer protein (CETP) and other proteins involved in lipid transport and metabolism . These interactions can influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects. Additionally, this compound may affect the activity of enzymes involved in the detoxification of reactive oxygen species, further highlighting its role in modulating oxidative stress pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of this compound can be influenced by factors such as its lipophilicity and the presence of binding proteins that modulate its cellular uptake and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of this compound in these compartments allows it to interact with key biomolecules involved in oxidative stress and lipid metabolism, thereby modulating cellular processes and promoting cell survival.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-nitrobenzaldehyde can be synthesized through the bromination of 5-nitrobenzaldehyde. The reaction typically involves the use of bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the ortho position relative to the nitro group .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Condensation: Hydrazine hydrate in ethanol.

Major Products Formed:

    Reduction: 2-Bromo-5-aminobenzaldehyde.

    Substitution: 2-Methoxy-5-nitrobenzaldehyde.

    Condensation: this compound hydrazone.

Scientific Research Applications

2-Bromo-5-nitrobenzaldehyde is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: The compound is explored for its potential in drug development, particularly in designing molecules with antimicrobial and anticancer properties.

    Industry: It is employed in the manufacture of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

  • 2-Chloro-5-nitrobenzaldehyde
  • 2-Fluoro-5-nitrobenzaldehyde
  • 2-Iodo-5-nitrobenzaldehyde

Comparison: 2-Bromo-5-nitrobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine, being larger and less electronegative than chlorine and fluorine, results in different steric and electronic effects, influencing the compound’s behavior in chemical reactions. The iodo analog, while similar in size, exhibits different reactivity due to the weaker carbon-iodine bond .

Properties

IUPAC Name

2-bromo-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJASZNNBVOTAAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456658
Record name 2-Bromo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84459-32-5
Record name 2-Bromo-5-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-nitrobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A nitrating acid prepared at -10° C. by adding 55 ml of concentrated H2SO4 to 20 ml of 98 percent HNO3 was added dropwise, in the course of 60 minutes, to a solution of 63.4 g (0.34 mole) of 2-bromobenzaldehyde in 110 ml of concentrated H2SO4 at -5° C. Stirring was continued for a further 45 minutes, after which the reaction mixture was poured onto 550 g of ice, and the precipitated solid was filtered off under suction, washed with water, then with 10 percent strength Na2CO3 solution and again with water. Drying under reduced pressure at 50° C. gave 72 g (92% of theory) of product as a yellow solid of melting point 86°-88° C.
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Synthesis routes and methods II

Procedure details

To a stirring solution of (2-bromo-5-nitrophenyl) methan-1-ol (1 eq) in methylene chloride (0.1 M) at room temperature was added pyridinium chlorochromate (2 eq). After 2 hr the reaction mixture was filtered through celite and the product was purified by flash chromatography (15% EtOAc/Hexane). EI-MS m/z 230 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-bromo-5-nitrobenzaldehyde utilized in the synthesis of dibenzothiazepine analogues?

A1: this compound serves as a crucial starting material for synthesizing dibenzothiazepine analogues containing an imine moiety [, ]. This one-pot synthesis involves an S-arylation reaction with 2-aminophenyl disulfides followed by intramolecular cyclization. The presence of the nitro group and the bromine atom in this compound allows for further modifications and derivatizations of the resulting dibenzothiazepine analogues.

Q2: What are the advantages of using this compound in this specific synthetic approach?

A2: The use of this compound offers several advantages:

  • One-pot synthesis: It allows for a streamlined one-pot synthesis of dibenzothiazepine analogues with an imine moiety, simplifying the process and potentially increasing yield [].

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